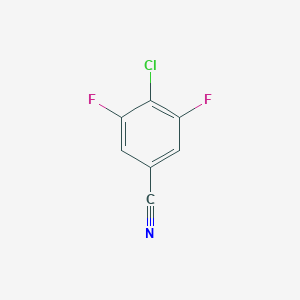

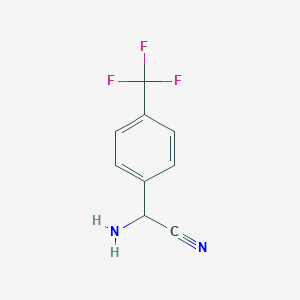

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

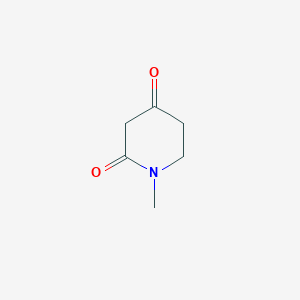

“2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H7F3N2 . It is a solid substance and is part of the class of (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-4-(trifluoromethyl)pyridine, which can be prepared from 2,4-CTF, is employed as a key intermediate for the preparation of bimiralisib .Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” can be represented by the SMILES stringFC(F)(F)C1=CC=C(CC#N)C(F)=C1 . The InChI code for this compound is 1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 . Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is 200.16 . It is a solid substance .Aplicaciones Científicas De Investigación

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) offers an alternative to reverse-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It operates on polar columns in aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. This method enhances ionization in mass spectrometry, making it increasingly popular for analyzing peptides, proteins, drugs, metabolites, and various natural compounds. The separation selectivity in HILIC complements that in reverse-phase and other modes, making it suitable for two-dimensional applications involving complex sample matrices (Jandera, 2011).

LC-MS/MS Study on Degradation Processes

Nitisinone, a triketone herbicide, has medical applications for treating hepatorenal tyrosinemia despite its environmental impact and synthesis cost. Research primarily focuses on its medical uses, with limited understanding of its stability and degradation pathways. LC-MS/MS studies reveal nitisinone's stability increases with solution pH, forming two major stable degradation products at pH levels mimicking human gastric juice. This contributes to a better understanding of nitisinone's properties and its medical applications' potential risks and benefits (Barchańska et al., 2019).

ACE2 and SARS-CoV-2 Interaction

ACE2 (angiotensin-converting enzyme 2) plays multiple roles including as a negative regulator of the renin-angiotensin system, an amino acid transporter, and the SARS-CoV-2 receptor. Its expression in various tissues links it to immunity, inflammation, and cardiovascular diseases. The unique binding affinity of SARS-CoV-2 to human ACE2 due to key amino acid residues differences suggests pathways for potential therapies against COVID-19 and associated cardiovascular complications (Gheblawi et al., 2020).

Safety And Hazards

The safety information for “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” indicates that it is a potentially dangerous substance. The hazard statements include H302, H312, H315, H318, H332, H335 . These codes indicate that the substance may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled .

Propiedades

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNINJDSNBGQKDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246655 |

Source

|

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile | |

CAS RN |

167024-67-1 |

Source

|

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167024-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)